(±)5,6-DiHETE lactone is a cyclic ester derived from the metabolism of eicosapentaenoic acid, a polyunsaturated fatty acid. This compound is notable for its potential biological activities, particularly in vascular physiology. It plays a role in mediating vasodilation and may influence blood pressure regulation through specific signaling pathways in endothelial cells. The compound's significance lies in its ability to participate in various biochemical processes, making it a subject of interest in cardiovascular research.
(±)5,6-DiHETE lactone is primarily synthesized from eicosapentaenoic acid through cytochrome P450-catalyzed epoxidation followed by conversion into vicinal diols by epoxide hydrolases. This metabolic pathway highlights the compound's origin from essential fatty acids that are crucial for numerous physiological functions .
Chemically, (±)5,6-DiHETE lactone falls under the category of oxylipins, which are bioactive lipid mediators derived from polyunsaturated fatty acids. Its molecular formula is C20H30O3, and it has a molecular weight of 318.5 g/mol . The compound is classified as a lactone, specifically a 1,5-cyclic ester.
The synthesis of (±)5,6-DiHETE lactone can be achieved through several methods:
(±)5,6-DiHETE lactone has a distinct cyclic structure characterized by a five-membered ring formed between the hydroxyl groups at positions 5 and 6 of the eicosatetraenoic acid backbone. This structural configuration is crucial for its biological activity.
(±)5,6-DiHETE lactone can undergo various chemical reactions:
The mechanism by which (±)5,6-DiHETE lactone exerts its effects involves:
(±)5,6-DiHETE lactone has several scientific applications:
Cytochrome P450 (CYP) epoxygenases catalyze the initial oxygenation step in (±)5,6-DiHETE lactone biosynthesis, converting eicosapentaenoic acid (EPA) into epoxide intermediates. These membrane-bound hemoproteins activate molecular oxygen for stereoselective epoxidation of EPA's double bonds, with CYP2C and CYP2J subfamilies being the primary isoforms involved in humans. EPA competes with arachidonic acid (AA) for access to the catalytic site of CYP epoxygenases, exhibiting higher catalytic efficiency (kcat/Km ≈ 1.5–2.0 × 104 M−1s−1) compared to AA. This preferential metabolism results in elevated EpETE (eicosapentaenoic acid epoxide) production during omega-3 supplementation [2] [5] [8].
The positional specificity of epoxidation favors the ω-3 double bond, generating 17,18-EpETE as the predominant EPA epoxide. However, the 5,6-epoxy-eicosatetraenoic acid (5,6-EpETE) serves as the direct precursor to 5,6-DiHETE lactone. This minor regioisomer forms through CYP-mediated epoxidation at EPA's 5,6-double bond, a reaction facilitated by endothelial shear stress or receptor-mediated calcium fluxes that activate phospholipase A2 (PLA2). PLA2 liberates membrane-incorporated EPA, making it accessible for CYP epoxygenation [1] [2]. EPA's structural distinction—a C20:5 ω-3 fatty acid with an additional double bond compared to AA—imparts greater conformational flexibility, potentially influencing regioisomeric distribution and enzymatic kinetics during epoxidation [2] [5].
Table 1: CYP Epoxygenase Catalytic Parameters for EPA vs. Arachidonic Acid
Substrate | Primary CYP Isoforms | Predominant Epoxide Products | Catalytic Efficiency (kcat/Km, M−1s−1) | Relative Abundance in Endothelium |
---|---|---|---|---|
EPA (C20:5 ω-3) | CYP2C8, CYP2C9, CYP2J2 | 17,18-EpETE, 5,6-EpETE | 1.5–2.0 × 10⁴ | Increased with ω-3 supplementation |
Arachidonic Acid (C20:4 ω-6) | CYP2C8, CYP2C9, CYP2J2 | 14,15-EET, 11,12-EET | 0.8–1.2 × 10⁴ | Constitutive expression |
Soluble epoxide hydrolase (sEH) governs the hydrolysis of 5,6-EpETE to its corresponding diol, 5,6-diHETE, which serves as the immediate precursor for lactonization. sEH employs a catalytic triad (Asp333/His523/Asp495 in humans) that activates water for nucleophilic ring-opening of the epoxide. This reaction proceeds via a tetrahedral transition state, yielding anti-vicinal diols with predominantly trans-stereochemistry. The 5,6-epoxide's strained three-membered ring exhibits heightened electrophilicity, rendering it particularly susceptible to enzymatic hydrolysis (rate constant khyd ≈ 12 min−1·μM−1 for 5,6-EpETE vs. 8 min−1·μM−1 for 14,15-EET) [3] [6] [9].
Structural studies of bacterial Cif-like epoxide hydrolases (e.g., Burkholderia cenocepacia Cfl1) reveal a conserved mechanism where Tyr299 and His374 stabilize the epoxide oxygen while Asp107 activates the nucleophilic water. Mammalian sEH operates similarly but exhibits distinct oligomerization states that influence substrate access. Crucially, 5,6-diHETE retains the cis-configuration at its remaining double bonds (C8–C9, C11–C12, C14–C15), preserving structural features essential for subsequent intramolecular cyclization. Competitive inhibition of sEH—using pharmacological agents like TPPU—increases endogenous 5,6-EpETE levels but paradoxically reduces 5,6-DiHETE lactone formation by limiting diol availability, underscoring this step's necessity in lactone biosynthesis [1] [6] [9].
Lactonization of 5,6-diHETE occurs spontaneously under physiological conditions (pH 7.4, 37°C) via nucleophilic attack by the C5 hydroxyl group on the C1 carboxylate. This intramolecular esterification proceeds through a concerted mechanism without enzymatic catalysis, forming a stable γ-hydroxybutyrolactone—a five-membered cyclic ester (1,5-lactone). The reaction kinetics favor γ-lactone formation due to minimal ring strain (angle strain ≈ 0° for five-membered rings vs. 13° for six-membered δ-lactones). Molecular dynamics simulations indicate that 5,6-diHETE adopts a folded conformation where the C1–C5 distance averages 3.2 Å, facilitating orbital overlap between the nucleophile and electrophile [4] [7] [10].
Acidic microenvironments (e.g., inflammatory sites or endothelial cell compartments) accelerate lactonization by protonating the carboxylate, enhancing its electrophilicity. The resulting (±)5,6-DiHETE lactone (EPA-L) contains a chiral center at C6, but biological synthesis yields racemic mixtures due to non-enzymatic ring closure. In vitro studies confirm lactone stability exceeds that of the precursor diol, with a hydrolysis half-life >6 hours at pH 7.4. This stability facilitates its biological activity as an endothelium-derived hyperpolarizing factor (EDHF). Notably, paraoxonase 1 (PON1) can hydrolyze EPA-L back to 5,6-diHETE, suggesting enzymatic regulation of lactone bioavailability [1] [4].
Table 2: Structural and Kinetic Properties of Lactonization Precursors
Precursor | Chemical Structure | Lactonization Rate (kobs, s−1) | Lactone Ring Size | Driving Forces |
---|---|---|---|---|
5,6-diHETE (EPA-derived) | C1-COOH, C5-OH, C6-OH | 5.8 × 10−3 | γ-lactone (5-membered) | Proximity effect, low ring strain |
5,6-diHETrE (AA-derived) | C1-COOH, C5-OH, C6-OH | 3.2 × 10−3 | γ-lactone (5-membered) | Proximity effect, lower pKa of carboxylate |
8,9-diHETE (EPA-derived) | C1-COOH, C8-OH, C9-OH | 1.1 × 10−4 | δ-lactone (6-membered) | Higher ring strain, reduced nucleophilicity |
(±)5,6-DiHETE lactone diverges functionally and metabolically from its arachidonic acid (AA)-derived counterpart, 5,6-diHETrE lactone (AA-L). Structurally, EPA-L contains an additional double bond (C17–C18) and shorter acyl chain length distal to the lactone ring. These features confer distinct biophysical properties: EPA-L exhibits 40% higher aqueous solubility and a lower partition coefficient (logP = 2.1 vs. 2.8 for AA-L), enhancing its bioavailability in hydrophilic microenvironments like endothelial glycocalyx [1] [2].
Functionally, EPA-L demonstrates superior vasodilatory efficacy in hypertensive models. In vitro studies on human microvessels show EPA-L-induced dilation is 3.5-fold more potent than AA-L (EC50 = 0.8 nM vs. 2.8 nM), attributable to heightened GPR40 receptor affinity. Molecular docking simulations reveal EPA-L's C17–C18 double bond forms a π–π stacking interaction with Phe130 in GPR40's ligand-binding pocket—an interaction absent in AA-L. Both lactones activate endothelial Gq-coupled receptors, triggering phospholipase C (PLC)-mediated IP3 production and calcium-dependent potassium channel activation. However, EPA-L uniquely sustains calcium oscillations (>120 seconds vs. <60 seconds for AA-L), prolonging hyperpolarization [1] [5].
Metabolically, EPA-L resists hydrolysis by soluble epoxide hydrolase (sEH) due to steric hindrance around the lactone carbonyl by the polyunsaturated chain. Conversely, AA-L undergoes enzymatic ring-opening 70% faster. This stability extends EPA-L's plasma half-life to ≈15 minutes versus ≈5 minutes for AA-L. Furthermore, EPA-L incorporation into phospholipids is 2.3-fold more efficient, creating cellular reservoirs for prolonged signaling. These comparative advantages—enhanced receptor specificity, resistance to enzymatic degradation, and membrane retention—establish EPA-L as a superior EDHF in cardiovascular homeostasis [1] [2] [5].
Table 3: Comparative Biological Activities of EPA-Derived vs. AA-Derived Lactones
Property | 5,6-DiHETE Lactone (EPA-L) | 5,6-DiHETrE Lactone (AA-L) | Physiological Implication |
---|---|---|---|
Vasodilatory Potency (EC50) | 0.8 nM | 2.8 nM | Enhanced microvascular dilation in hypertension |
GPR40 Binding Affinity (Kd) | 1.2 nM | 8.7 nM | Selective activation of PLC-IP3 signaling |
Hydrolysis Half-life (t1/2) | 15 min | 5 min | Prolonged biological activity |
Phospholipid Incorporation Efficiency | 38% | 16% | Formation of signaling reservoirs |
sEH-Mediated Hydrolysis Rate | 0.04 min−1 | 0.14 min−1 | Metabolic stability in endothelial cells |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: